Eicosapentaensäure (EPA) (20:5(5Z,8Z,11Z,14Z,17Z))

Übersicht

Beschreibung

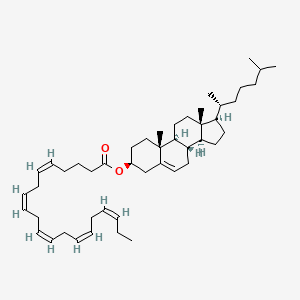

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is a cholesterol ester formed by the esterification of cholesterol with eicosapentaenoic acid. This compound is notable for its role in lipid metabolism and its potential therapeutic applications. It is a member of the sterol lipids and is involved in various biological processes.

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Cholesteryl eicosapentaenoic acid is significant in dietary studies due to its role in lipid metabolism. It is involved in the assembly of lipoproteins and dietary cholesterol absorption. Research indicates that fatty acid esters of cholesterol, including cholesteryl eicosapentaenoic acid, constitute a substantial portion of plasma cholesterol, influencing cardiovascular health and metabolic processes .

Table 1: Summary of Nutritional Studies Involving Cholesteryl Eicosapentaenoic Acid

Cardiovascular Health

Cholesteryl eicosapentaenoic acid has been studied for its protective effects against cardiovascular diseases. Eicosapentaenoic acid is known to reduce triglyceride levels and improve lipid profiles. In patients with elevated triglycerides, administration of EPA has demonstrated a reduction of triglyceride levels by approximately 45% . This suggests that cholesteryl eicosapentaenoic acid may be beneficial in managing hyperlipidemia.

Case Study: Eicosapentaenoate and Insulin Secretion

A notable study investigated the effects of palmitate and eicosapentaenoate on insulin secretion in pancreatic islets. The results indicated that while palmitate impaired insulin secretion, the addition of eicosapentaenoate restored it by regulating the SREBP-1c pathway. This finding highlights the potential therapeutic application of cholesteryl eicosapentaenoic acid in diabetes management related to lipotoxicity .

Neuroprotective Effects

Research has also explored the neuroprotective properties of cholesteryl eicosapentaenoic acid. A study found that lower serum levels of cholesteryl ester-eicosapentaenoic acid were associated with cognitive impairment in Alzheimer's disease patients . This suggests a potential role for this compound in neurodegenerative disease prevention or management.

Mechanistic Insights

Cholesteryl eicosapentaenoic acid affects various biological pathways:

- Lipid Metabolism: It influences the composition of serum fatty acids and may alter the balance between pro-inflammatory and anti-inflammatory mediators.

- Antioxidant Properties: Cholesteryl eicosapentaenoic acid may exhibit antioxidant effects, protecting against oxidative stress induced by high cholesterol diets .

- Cell Signaling: It plays a role in cell signaling pathways that regulate inflammation and metabolic processes.

Wirkmechanismus

Target of Action

CE(20:5(5Z,8Z,11Z,14Z,17Z)), also known as cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate), is an endogenous metabolite It is known to interact with various proteins and enzymes in the body .

Mode of Action

As an endogenous metabolite, it likely interacts with various biological molecules and participates in numerous metabolic processes .

Biochemical Pathways

As an endogenous metabolite, it is likely involved in various metabolic and physiological processes .

Pharmacokinetics

As an endogenous metabolite, its bioavailability and pharmacokinetics would be influenced by various factors including metabolic rate, enzyme activity, and physiological conditions .

Result of Action

As an endogenous metabolite, it likely has numerous effects on cellular function and metabolism .

Action Environment

The action, efficacy, and stability of CE(20:5(5Z,8Z,11Z,14Z,17Z)) are likely influenced by various environmental factors. These could include physiological conditions such as pH and temperature, as well as the presence of other molecules and metabolites .

Biochemische Analyse

Biochemical Properties

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) participates in several biochemical reactions, primarily related to lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the mobilization and utilization of fatty acids. Additionally, cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) interacts with proteins involved in lipid transport, such as apolipoproteins, which facilitate the transport of lipids through the bloodstream . These interactions are essential for maintaining lipid homeostasis and ensuring the proper distribution of lipids within the body.

Cellular Effects

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. This compound can affect gene expression by altering the transcriptional activity of specific genes involved in lipid metabolism and inflammation. Furthermore, cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) impacts cellular metabolism by providing a source of fatty acids that can be utilized for energy production or stored as lipid droplets . These effects are critical for maintaining cellular function and overall metabolic health.

Molecular Mechanism

The molecular mechanism of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) involves its binding interactions with various biomolecules. It can bind to lipid-binding proteins, such as fatty acid-binding proteins (FABPs), which facilitate its transport within cells. Additionally, this compound can inhibit or activate enzymes involved in lipid metabolism, such as acyl-CoA synthetases and desaturases . These interactions lead to changes in gene expression and metabolic flux, ultimately influencing cellular function and homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to oxidative stress or enzymatic activity. Long-term studies have shown that cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) can have sustained effects on cellular function, including alterations in lipid metabolism and inflammatory responses . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve metabolic health. At high doses, it may induce cytotoxicity and adverse effects, such as inflammation and oxidative stress . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is involved in several metabolic pathways, including the synthesis and degradation of lipids. It interacts with enzymes such as acyl-CoA synthetases, which activate fatty acids for subsequent metabolic reactions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in lipid metabolism, such as desaturases and elongases . These interactions are essential for maintaining lipid homeostasis and ensuring the proper utilization of fatty acids.

Transport and Distribution

Within cells and tissues, cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is transported and distributed by lipid-binding proteins and lipoproteins. It can interact with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, such as adipose tissue and the liver, where it can be stored or utilized for energy production . These transport and distribution mechanisms are critical for maintaining lipid homeostasis and ensuring the proper function of cells and tissues.

Subcellular Localization

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is localized to various subcellular compartments, including the endoplasmic reticulum, lipid droplets, and plasma membrane. Its activity and function can be influenced by post-translational modifications, such as phosphorylation and acylation, which direct it to specific cellular compartments . These subcellular localization mechanisms are essential for regulating the compound’s activity and ensuring its proper function within cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is synthesized through the esterification of cholesterol with eicosapentaenoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions in an organic solvent like chloroform or toluene. The product is then purified through recrystallization or chromatography to obtain the desired ester in high purity .

Industrial Production Methods

In an industrial setting, the production of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) involves large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) on a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Cholesterol and eicosapentaenoic acid.

Substitution: Various substituted esters depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cholesteryl oleate: Another cholesterol ester with oleic acid.

Cholesteryl linoleate: Esterified with linoleic acid.

Cholesteryl arachidonate: Esterified with arachidonic acid

Uniqueness

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is unique due to its incorporation of eicosapentaenoic acid, an omega-3 fatty acid known for its anti-inflammatory and cardioprotective properties. This distinguishes it from other cholesterol esters that do not possess these specific health benefits .

Biologische Aktivität

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate), commonly referred to as cholesteryl eicosapentaenoate (CEEPA), is a cholesteryl ester derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. This compound has garnered attention due to its potential biological activities and implications in human health, particularly concerning lipid metabolism and cardiovascular health.

Chemical Structure and Properties

Cholesteryl eicosapentaenoate consists of a cholesterol backbone esterified with EPA. Its chemical structure can be represented as follows:

- Chemical Formula : C₃₃H₅₁O₂

- Molecular Weight : 511.76 g/mol

The presence of multiple double bonds in the EPA chain contributes to its unique biochemical properties, influencing membrane fluidity and cellular signaling pathways.

1. Lipid Metabolism

Cholesteryl esters, including CEEPA, play a significant role in lipid metabolism. They are involved in the storage and transport of cholesterol within the body. CEEPA has been shown to influence the composition of serum cholesteryl esters and modulate lipid profiles in various studies.

- Impact on Lipoproteins : CEEPA contributes to lipoprotein assembly and dietary cholesterol absorption. It has been observed that diets enriched with EPA can lead to alterations in serum lipid profiles, promoting higher levels of high-density lipoprotein (HDL) cholesterol while reducing triglyceride levels .

2. Cardiovascular Health

Research indicates that CEEPA may exert cardioprotective effects by improving lipid profiles and reducing inflammation. The incorporation of EPA into cholesteryl esters has been linked to lower risks of cardiovascular diseases.

- Triglyceride Reduction : In patients with elevated triglyceride levels, supplementation with EPA has been shown to reduce triglyceride levels by approximately 45% . This suggests that CEEPA may have similar effects due to its structural composition.

3. Neuroprotective Effects

Emerging studies suggest that cholesteryl esters containing omega-3 fatty acids like EPA may have neuroprotective properties. Lower levels of serum cholesteryl ester-EPA have been associated with cognitive decline and Alzheimer's disease .

- Case Study : A case-control study indicated that patients with Alzheimer's disease had significantly lower serum levels of cholesteryl ester-EPA compared to cognitively healthy controls, suggesting a potential link between CEEPA levels and cognitive health .

Table 1: Summary of Key Research Findings on CEEPA

The biological activity of cholesteryl eicosapentaenoate can be attributed to several mechanisms:

- Membrane Fluidity : As a component of cellular membranes, CEEPA may enhance membrane fluidity, impacting receptor function and cellular signaling.

- Inflammation Modulation : Omega-3 fatty acids are known for their anti-inflammatory properties, which may extend to their esterified forms like CEEPA.

- Lipid Signaling : Cholesteryl esters can act as signaling molecules, influencing pathways related to metabolism and inflammation.

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h8-9,11-12,14-15,17-18,20-21,28,37-38,40-44H,7,10,13,16,19,22-27,29-36H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFUGMCJZFRBKF-BDJFIEMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901267959 | |

| Record name | Cholesteryl 5,8,11,14,17-eicosapentaenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74892-97-0 | |

| Record name | Cholesteryl 5,8,11,14,17-eicosapentaenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74892-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl 5,8,11,14,17-eicosapentaenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesteryl Eicosapentaenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22XP3DB54Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) in lipid metabolism?

A1: Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is a cholesteryl ester formed by the esterification of cholesterol with eicosapentaenoic acid (EPA), a long-chain omega-3 fatty acid. This esterification process is crucial for cholesterol transport and storage within the body. Research suggests that CE (20:5) levels increase in individuals who consume long-chain n-3 polyunsaturated fatty acid supplements, indicating its role in incorporating EPA into various lipid pools. [, , , ]

Q2: Can cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) be used as a biomarker for dietary patterns like the Mediterranean diet?

A2: Research indicates that higher levels of CE (20:5) in pregnant women are positively associated with adherence to the Mediterranean diet, which is characterized by high intake of fruits, vegetables, whole grains, nuts, fish, legumes, and a higher monounsaturated-to-saturated fat ratio. [] This finding suggests that CE (20:5), along with other identified metabolites, could potentially serve as a metabolic biomarker for assessing adherence to the Mediterranean diet during pregnancy.

Q3: What role does cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) play in risperidone-induced metabolic changes?

A3: Studies investigating the metabolic effects of risperidone, an antipsychotic medication, have observed a decrease in CE (22:6) levels, alongside other metabolites, in patients after treatment. [] While this specific finding requires further investigation, it highlights the potential involvement of CE (22:6) in the complex metabolic alterations associated with risperidone treatment.

Q4: What are the implications of altered cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) levels in disease contexts?

A4: Research on scavenger receptor class B type I (SR-BI) deficiency in mice, a model often used to study cholesterol metabolism, has shown that the absence of SR-BI leads to alterations in various lipid species, including a decrease in the average length and unsaturation degree of cholesteryl esters. [] This shift in CE composition, potentially including CE (20:5), might contribute to the development of specific hematological and metabolic phenotypes observed in SR-BI knockout mice.

Q5: What are the analytical methods used to study cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate)?

A5: Researchers utilize advanced analytical techniques like targeted ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and high-throughput liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF MS/MS) to accurately identify and quantify specific lipid species, including CE (20:5), in various biological samples. [, , ] These methods enable researchers to investigate the complex interplay of lipids and their roles in health and disease.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.